molecular formula C22H21N3O3S B2869013 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 896045-47-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2869013
CAS RN: 896045-47-9
M. Wt: 407.49
InChI Key: FYFNFFLFIRGXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifolate and DHFR Inhibitors

Research on compounds structurally related to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide" often focuses on their potential as antifolate agents or dihydrofolate reductase (DHFR) inhibitors. These compounds are synthesized for their potential to inhibit key enzymes in the folate pathway, which is critical for DNA synthesis and cell division. Such inhibitors are explored for their antitumor properties and the ability to target pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

Glutaminase Inhibitors

Another area of research involves the design and synthesis of analogs to inhibit enzymes like kidney-type glutaminase (GLS). This approach aims to identify compounds with potential therapeutic applications against cancer by attenuating the growth of tumor cells through enzyme inhibition. These studies also seek to improve the drug-like properties of these molecules, such as potency and solubility (Shukla et al., 2012).

Metabolic Stability Enhancements

Research into the structural modification of pharmacological agents to improve metabolic stability is also relevant. By exploring various heterocyclic analogs, scientists aim to reduce metabolic deacetylation, thereby enhancing the drug's efficacy and stability. This line of inquiry is crucial for the development of more effective therapeutic agents (Stec et al., 2011).

Antimicrobial and Antifungal Agents

Compounds with structural or functional similarities are synthesized and evaluated for their antimicrobial and antifungal activities. These studies not only help in understanding the structure-activity relationship but also contribute to the development of new agents that can combat resistant strains of bacteria and fungi. Such research is pivotal in addressing the growing concern of antibiotic resistance (Abbasi et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-2-15-3-5-16(6-4-15)18-8-10-22(25-24-18)29-14-21(26)23-17-7-9-19-20(13-17)28-12-11-27-19/h3-10,13H,2,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFNFFLFIRGXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.